3-Methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole
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Overview
Description
3-Methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole typically involves the reaction of 3-methyl-4-hydroxy-1,2,5-oxadiazole with 2-(5-phenyltetrazol-2-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It has potential therapeutic applications in the treatment of infectious diseases and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
3-Methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms. They exhibit similar biological activities but may have different potency and selectivity.
Properties
IUPAC Name |
3-methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-9-12(16-20-15-9)19-8-7-18-14-11(13-17-18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWZHHWEDDFTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCN2N=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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